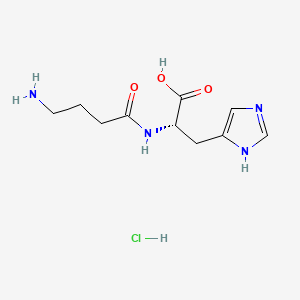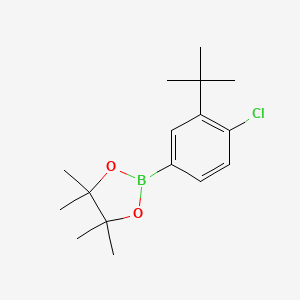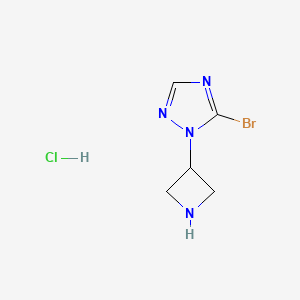
1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride is a compound that belongs to the class of azetidines and triazoles. Azetidines are four-membered nitrogen-containing heterocycles, while triazoles are five-membered rings containing three nitrogen atoms. The combination of these two moieties in a single molecule provides unique chemical and biological properties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Triazole Formation: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrazine Derivatives: Used for the formation of the triazole ring.
Photocatalysts: Used in the aza Paternò–Büchi reaction for azetidine ring formation.
Major Products
The major products formed from these reactions include various substituted azetidine and triazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1-(Azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine: A similar compound with different substituents on the azetidine ring.
3-(Prop-1-en-2-yl)azetidin-2-one: Another azetidine derivative with different functional groups.
Uniqueness
1-(Azetidin-3-yl)-5-bromo-1H-1,2,4-triazolehydrochloride is unique due to the presence of both azetidine and triazole rings in a single molecule, which imparts distinct chemical and biological properties. Its bromine substituent also allows for further functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
2803863-04-7 |
|---|---|
Molecular Formula |
C5H8BrClN4 |
Molecular Weight |
239.50 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-5-bromo-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-5-8-3-9-10(5)4-1-7-2-4;/h3-4,7H,1-2H2;1H |
InChI Key |
NMYNNQLBQMFNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C(=NC=N2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13546369.png)

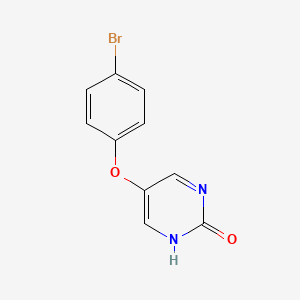


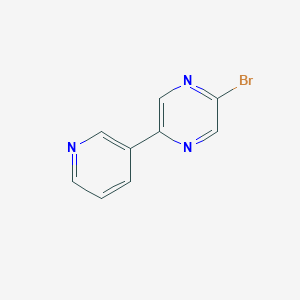
![(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13546383.png)
![2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B13546396.png)
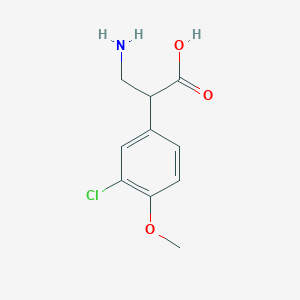
![tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate](/img/structure/B13546409.png)
![ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13546417.png)
![2-[(4,4-Dimethylcyclohexyl)methyl]morpholine](/img/structure/B13546425.png)
